molecular formula C9H18ClNO2 B8176172 Tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride

Tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B8176172
M. Wt: 207.70 g/mol
InChI Key: VWUUCHCTXOIYMN-FJXQXJEOSA-N
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Description

Tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of a tert-butyl ester group and a pyrrolidine ring, which contribute to its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride typically involves the esterification of (3S)-pyrrolidine-3-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting tert-butyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: The compound can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride. These reactions can convert the ester group into an alcohol group.

    Substitution: Substitution reactions involving this compound can occur at the pyrrolidine ring or the ester group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Neuraminidase Inhibition

One of the notable applications of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is its role as an inhibitor of neuraminidase, an enzyme critical for the replication of influenza viruses. Research has demonstrated that derivatives of pyrrolidine, including this compound, can effectively inhibit neuraminidase activity, thereby reducing viral replication in cell culture assays.

  • Case Study : A study tested approximately 300 α- and β-amino acids for their inhibitory effects on neuraminidase from the influenza virus. This compound was identified as a potent inhibitor, exhibiting competitive inhibition relative to the substrate, which suggests its potential as a therapeutic agent against influenza infections .

Synthetic Applications

2.1 Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that lead to the development of novel pharmacophores.

  • Data Table: Synthetic Pathways Using this compound
Reaction TypeProductReference
Alkylation1-tert-Butyl 3-phenyl pyrrolidine-1,3-dicarboxylate
Formation of Neuraminidase InhibitorsPyrrolidine derivatives with enhanced activity
Synthesis of AnticonvulsantsBranched alkyl pyrrolidines for epilepsy treatment

Pharmacological Studies

3.1 Neurological Applications

Research indicates that compounds derived from pyrrolidine structures have shown promise in treating neurological disorders such as epilepsy and depression. The modulation of neuronal nicotinic acetylcholine receptors by these compounds suggests potential therapeutic benefits.

  • Case Study : A patent describes a process for preparing pyrrolidine derivatives that bind to and modulate neuronal nicotinic acetylcholine receptors, highlighting their therapeutic potential in neurological conditions .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl ester group can undergo hydrolysis to release the active pyrrolidine-3-carboxylic acid, which can then interact with its target. The pyrrolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is unique due to its specific combination of a tert-butyl ester group and a pyrrolidine ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications. Its ability to undergo a wide range of chemical reactions and its role as a versatile building block further highlight its uniqueness compared to other similar compounds.

Biological Activity

Tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Synthesis of this compound

The synthesis of tert-butyl (3S)-pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate. The process can be optimized through various methods, including high-throughput parallel synthesis techniques that allow for the rapid generation of diverse compounds.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer properties. It has been identified as a potential inhibitor of the murine double minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased apoptosis in cancer cells, making this compound a candidate for cancer therapy .

2. Neuroprotective Effects

Research has shown that derivatives of pyrrolidine compounds can have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. The mechanism may involve the modulation of mitochondrial function and reduction of oxidative stress .

3. Antimicrobial Activity

Tert-butyl (3S)-pyrrolidine-3-carboxylate has also been evaluated for its antimicrobial properties. In vitro studies demonstrated activity against various Gram-positive bacteria, indicating its potential use as an antibacterial agent .

Case Studies

Case Study 1: MDM2 Inhibition
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of MDM2 inhibitors, highlighting the efficacy of tert-butyl (3S)-pyrrolidine-3-carboxylate in inducing apoptosis in cancer cell lines. The compound was shown to significantly reduce cell viability in a dose-dependent manner .

Case Study 2: Neuroprotection
In a model assessing neuroprotective effects, researchers found that treatment with pyrrolidine derivatives improved mitochondrial function and reduced markers of oxidative stress in neuronal cells exposed to neurotoxic agents .

Data Table: Biological Activities Summary

Activity Effect Reference
AnticancerInhibition of MDM2 leading to apoptosis
NeuroprotectionImproved mitochondrial function
AntimicrobialActivity against Gram-positive bacteria

Properties

IUPAC Name

tert-butyl (3S)-pyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUUCHCTXOIYMN-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241577-71-7
Record name tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride
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